1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-
Description
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- (hereafter referred to by its full IUPAC name) is a substituted benzene derivative with two carboxylic acid groups at the 1- and 3-positions, a hydroxyl group at the 5-position, and a 2-hydroxybenzoyl substituent at the 4-position.
Properties
CAS No. |
820243-51-4 |
|---|---|
Molecular Formula |
C15H10O7 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
5-hydroxy-4-(2-hydroxybenzoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-10-4-2-1-3-8(10)13(18)12-9(15(21)22)5-7(14(19)20)6-11(12)17/h1-6,16-17H,(H,19,20)(H,21,22) |
InChI Key |
DDQWYQYUNOWSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Procedure
The Fries rearrangement, catalyzed by haloalkanesulfonic acids, enables the introduction of acyl groups onto aromatic rings. Adapting methods from [US5264633A], diphenyl 5-hydroxyisophthalate undergoes rearrangement in nitrobenzene solvent with trifluoromethanesulfonic acid (TFMSA) at 130°C. The hydroxyl group at position 5 directs the benzoyl group to position 4. Subsequent hydrolysis with aqueous NaOH (5:1 molar ratio) liberates the carboxylic acids.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | TFMSA (0.5 mol) |
| Temperature | 130°C |
| Yield | 75–80% |
| Purity (HPLC) | >95% |
Advantages
- High regioselectivity due to directing effects of hydroxyl groups.
- Scalable under autogenous pressure.
Challenges
Friedel-Crafts Acylation of Protected Intermediates
Procedure
Building on [Sagepub], dimethyl 5-hydroxyisophthalate is protected as its methyl ether using K₂CO₃ and methyl iodide. Friedel-Crafts acylation with 2-hydroxybenzoyl chloride (protected as TBS ether) in dichloromethane (DCM) with AlCl₃ introduces the benzoyl group at position 4. Deprotection with HF-pyridine and ester hydrolysis with LiOH yields the target compound.
Key Data
| Parameter | Value |
|---|---|
| Acylation Catalyst | AlCl₃ (2.2 equiv) |
| Reaction Time | 12 h |
| Overall Yield | 60–65% |
| Purity (NMR) | >90% |
Advantages
- Precise control over substitution patterns.
- Compatibility with electron-rich aromatic systems.
Challenges
- Multiple protection/deprotection steps reduce efficiency.
Condensation with Phthalic Anhydride Derivatives
Procedure
Inspired by [CN106349091A], 3-N,N-diethylaminophenol is replaced with 2,4-dihydroxybenzoic acid. Phthalic anhydride reacts with the phenolic substrate in molten state at 100°C, forming a benzoylbenzoic acid intermediate. Acidic workup (HCl, pH 3–6) isolates the product.
Key Data
| Parameter | Value |
|---|---|
| Solvent | None (neat) |
| Temperature | 100°C |
| Yield | 50–55% |
| Purity (TLC) | 85–90% |
Advantages
- Solvent-free conditions enhance atom economy.
- Short reaction time (2–5 h).
Challenges
- Moderate regioselectivity necessitates chromatographic purification.
Hydrolysis of Nitro- or Halogenated Precursors
Procedure
Adapting [US5703274A], 5-bromo-4-(2-hydroxybenzoyl)isophthalic acid is synthesized via bromination of isophthalic acid, followed by Ullmann coupling with 2-hydroxybenzoyl chloride. Hydrolysis with aqueous KOH (20% w/v) at 170°C for 8 h removes bromine and yields the hydroxyl group.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Cu₂O (3 mol%) |
| Hydrolysis Temp. | 170°C |
| Yield | 70–75% |
| Purity (HPLC) | 97% |
Advantages
- High functional group tolerance.
- Utilizes cost-effective halogenated precursors.
Challenges
- Risk of decarboxylation at elevated temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Fries Rearrangement | 75–80 | >95 | High | Moderate |
| Friedel-Crafts | 60–65 | >90 | Moderate | High |
| Condensation | 50–55 | 85–90 | Low | Low |
| Hydrolysis | 70–75 | 97 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Introduction to 1,3-Benzenedicarboxylic Acid, 5-Hydroxy-4-(2-Hydroxybenzoyl)-
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-, also known by its CAS number 820243-51-4, is a polyfunctional organic compound with significant applications in various fields, particularly in pharmaceuticals and materials science. Its molecular formula is and it has a molar mass of approximately 302.24 g/mol. This compound exhibits unique chemical properties that make it suitable for diverse applications.
Pharmaceutical Applications
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- has been studied for its potential use in drug development due to its anti-inflammatory and antioxidant properties.
Case Study: Antioxidant Activity
A study published in the Journal of Organic Chemistry highlighted the antioxidant activity of derivatives of this compound. These derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in formulating dietary supplements or pharmaceutical agents aimed at combating oxidative stress .
Material Science
The compound is also explored for its use in the development of advanced materials, particularly in polymer synthesis.
Case Study: Polymerization Studies
Research indicates that 1,3-Benzenedicarboxylic acid derivatives can be utilized as monomers for synthesizing polyesters with enhanced thermal stability and mechanical properties. These materials are ideal for applications in packaging and automotive industries .
Agricultural Chemistry
There is emerging interest in the application of this compound as a biopesticide or plant growth regulator due to its ability to modulate plant physiological processes.
Case Study: Plant Growth Regulation
Experimental results have shown that formulations containing this compound can enhance root development and overall plant vigor, indicating its potential as a natural growth promoter .
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. These interactions can modulate enzyme activities and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
1,3-Benzenedicarboxylic Acid (Isophthalic Acid)
- Structure : Simplest analog with two carboxylic acid groups at the 1- and 3-positions.
- CAS No.: 121-91-5 .
- Properties :
- Widely used in polymer synthesis (e.g., polyesters, polyamides) due to its rigidity and thermal stability.
- Lower solubility in polar solvents compared to hydroxylated derivatives due to the absence of hydrophilic groups.
- Regulatory Status : Classified as a low-concern compound under environmental and toxicological evaluations .
1,3-Benzenedicarboxylic Acid, 5-[[(3-Amino-4-Chlorophenyl)Amino]Sulfonyl]-, Dimethyl Ester
- Structure : Features a sulfonamide-linked aromatic amine and chlorine substituent, with esterified carboxylic acids.
- CAS No.: 138998-70-6 .
- Properties: Enhanced lipophilicity due to ester groups and halogenated substituents, making it suitable for pharmaceutical intermediates.
5-(Benzyloxy)Isophthalic Acid
- Structure : Contains a benzyloxy group at the 5-position and two carboxylic acids.
- CAS No.: 114274-39-4 .
- Properties :
1,2-Benzenedicarboxylic Acid (Phthalic Acid)
- Structure : Carboxylic acid groups at the 1- and 2-positions.
- CAS No.: 88-99-3 .
- Properties: Higher acidity (pKa ~2.9) than 1,3-isomers due to proximity of carboxylic groups.
Key Comparative Data
Research Findings and Implications
- Coordination Chemistry: Hydroxyl and benzoyl groups in the target compound may enhance metal-binding selectivity in MOFs compared to non-hydroxylated analogs like 1,3-benzenedicarboxylic acid. This could improve gas adsorption or catalytic properties .
Biological Activity
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-, also known by its CAS number 820243-51-4, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₀O₇
- Molecular Weight : 302.236 g/mol
- IUPAC Name : 1,3-benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-
The structure of the compound features two carboxylic acid groups and hydroxyl functionalities that contribute to its biological properties.
Antioxidant Properties
Research indicates that compounds similar to 1,3-benzenedicarboxylic acid derivatives exhibit significant antioxidant activity. For instance, studies have shown that hydroxybenzoic acid derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in mitochondrial membranes. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegeneration .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| AntiOxBEN 1 | 75 | 68 |
| AntiOxBEN 2 | 82 | 75 |
| Gallic Acid | 90 | 85 |
| 1,3-Benzenedicarboxylic Acid | TBD | TBD |
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of benzenedicarboxylic acids can modulate inflammatory pathways. The presence of hydroxyl groups enhances their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 1: Antioxidant Efficacy in Mitochondrial Protection
A study published in Free Radical Biology and Medicine evaluated the efficacy of various hydroxybenzoic acid derivatives in preventing mitochondrial oxidative damage. The results indicated that compounds structurally similar to 1,3-benzenedicarboxylic acid significantly reduced mitochondrial lipid peroxidation caused by oxidative stressors such as FeSO₄/H₂O₂ .
Case Study 2: Inhibition of Inflammatory Cytokines
In a controlled laboratory setting, the effects of benzenedicarboxylic acid derivatives on human macrophages were analyzed. The findings revealed a marked decrease in the secretion of inflammatory cytokines when treated with these compounds, suggesting their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
